N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide
Description
The compound N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide features a thieno[3,4-c]pyrazole core, a bicyclic heterocycle known for its role in modulating biological targets such as kinases and inflammatory mediators . Attached to this core are two key substituents:
An isobutyramide group (–NHCOC(CH₃)₂), which enhances lipophilicity and may influence binding affinity through steric effects.
A 2-((4-fluorobenzyl)amino)-2-oxoethyl chain, containing a fluorinated aromatic ring and a ketone-linked ethylamine moiety. This substituent likely contributes to hydrogen bonding and metabolic stability due to the fluorine atom .
Properties
IUPAC Name |
N-[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2S/c1-11(2)18(25)21-17-14-9-26-10-15(14)22-23(17)8-16(24)20-7-12-3-5-13(19)6-4-12/h3-6,11H,7-10H2,1-2H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKRWXUJVSRLFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C2CSCC2=NN1CC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide is a synthetic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C21H24F3N4O2S
- Molecular Weight : 446.45 g/mol
- Purity : Typically >95% .
The compound is believed to exert its biological effects primarily through the inhibition of phosphodiesterase 4 (PDE4), an enzyme involved in the hydrolysis of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, the compound increases intracellular cAMP levels, which can modulate various signaling pathways associated with inflammation and neurodegenerative diseases .
Anti-inflammatory Effects
Research indicates that PDE4 inhibitors can reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-17 while promoting anti-inflammatory cytokines like IL-10. This modulation is crucial in conditions such as asthma, chronic obstructive pulmonary disease (COPD), and various autoimmune disorders .
Neuroprotective Potential
Studies have shown that compounds targeting PDE4 may have neuroprotective properties. In models of neurodegenerative diseases such as Alzheimer's and Parkinson's, PDE4 inhibitors have been associated with improved cognitive function and reduced neuronal apoptosis . The specific compound this compound may share similar properties due to its structural similarities to other known PDE4 inhibitors.
Case Studies
- Cognitive Enhancement : In a study involving animal models of cognitive impairment, administration of PDE4 inhibitors resulted in significant improvements in memory tasks. The results suggest a potential application for this compound in treating cognitive deficits associated with aging and neurodegeneration .
- Anti-cancer Activity : Recent studies have explored the role of PDE4 inhibition in cancer therapy. In vitro studies demonstrated that compounds with similar mechanisms could inhibit tumor growth in hepatocellular carcinoma models by inducing apoptosis and reducing inflammatory signaling pathways .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues from N-Phenylacetamide Derivatives (A28–A35)
describes N-(4-((4-(4-chlorophenyl)thiazol-2-yl)amino)phenyl)isobutyramide derivatives (A28–A35), which share the isobutyramide functional group but differ in core structure (thiazole vs. thienopyrazole) and substituents. Key comparisons include:
Key Differences :
Comparison with N-[2-(4-Fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide
highlights N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide, a structural analogue with the same thienopyrazole core but distinct substituents:
Key Differences :
- The isobutyramide group in the target compound introduces greater steric hindrance compared to the linear butanamide chain, which may affect binding pocket accessibility.
Physicochemical and Pharmacokinetic Implications
- Lipophilicity : The branched isobutyramide group in the target compound likely increases logP compared to both A28–A35 (chlorophenyl-thiazole) and the butanamide analogue, influencing membrane permeability.
- Solubility : The ketone and amide groups in the target compound may enhance aqueous solubility relative to the purely aromatic analogue.
- Metabolic Stability : Fluorine substitution in both the target and compounds reduces oxidative metabolism, but the 4-fluorobenzyl group may offer additional steric protection against enzymatic degradation compared to 4-fluorophenyl .
Research Findings and Limitations
While direct biological data for the target compound are unavailable, structural comparisons suggest:
- Antibacterial Potential: Analogues like A28–A35 exhibit antibacterial activity, implying that the target compound’s thienopyrazole core and fluorinated substituents may synergize for similar effects .
- Kinase Inhibition: The thienopyrazole scaffold is associated with kinase modulation; the isobutyramide group could fine-tune selectivity .
Limitations :
- Absence of empirical data (e.g., IC₅₀, MIC) for the target compound restricts conclusive efficacy comparisons.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
